Carbamicacid,[(3R,4R)-4-(fluoromethyl)-3-pyrrolidinyl]-,1,1-dimethylethylester,rel-
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Overview
Description
tert-Butyl [(3S,4S)-4-(fluoromethyl)pyrrolidin-3-yl]carbamate is a chemical compound with the molecular formula C9H18ClFN2O2. It is a white solid with a molecular weight of 240.71 g/mol . This compound is often used in various chemical and pharmaceutical research applications due to its unique structural properties.
Preparation Methods
The synthesis of Carbamicacid,[(3R,4R)-4-(fluoromethyl)-3-pyrrolidinyl]-,1,1-dimethylethylester,rel- typically involves the reaction of (3S,4S)-4-(fluoromethyl)pyrrolidine with tert-butyl chloroformate. The reaction is carried out under controlled conditions to ensure the desired product is obtained with high purity . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness.
Chemical Reactions Analysis
tert-Butyl [(3S,4S)-4-(fluoromethyl)pyrrolidin-3-yl]carbamate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
tert-Butyl [(3S,4S)-4-(fluoromethyl)pyrrolidin-3-yl]carbamate is used in various scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Carbamicacid,[(3R,4R)-4-(fluoromethyl)-3-pyrrolidinyl]-,1,1-dimethylethylester,rel- involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoromethyl group can participate in hydrogen bonding and other interactions, which can influence the compound’s binding affinity and specificity . The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar compounds to Carbamicacid,[(3R,4R)-4-(fluoromethyl)-3-pyrrolidinyl]-,1,1-dimethylethylester,rel- include:
tert-Butyl [(3S,4R)-4-(trifluoromethyl)pyrrolidin-3-yl]carbamate: This compound has a trifluoromethyl group instead of a fluoromethyl group, which can affect its reactivity and binding properties.
tert-Butyl [(3S,4S)-4-(chloromethyl)pyrrolidin-3-yl]carbamate:
Properties
Molecular Formula |
C10H19FN2O2 |
---|---|
Molecular Weight |
218.27 g/mol |
IUPAC Name |
tert-butyl N-[(3S,4S)-4-(fluoromethyl)pyrrolidin-3-yl]carbamate |
InChI |
InChI=1S/C10H19FN2O2/c1-10(2,3)15-9(14)13-8-6-12-5-7(8)4-11/h7-8,12H,4-6H2,1-3H3,(H,13,14)/t7-,8+/m0/s1 |
InChI Key |
ZXGCINTUKGZONR-JGVFFNPUSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1CNC[C@@H]1CF |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CNCC1CF |
Origin of Product |
United States |
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